Ethyltrimethylammonium bromide
Overview
Description
Ethyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C5H14BrN. It is a white to off-white crystalline solid that is soluble in water and methanol. This compound is known for its use as a phase-transfer catalyst and in various organic synthesis reactions .
Mechanism of Action
Target of Action
It is known to act as a cationic inhibitor in certain chemical reactions .
Mode of Action
It is known to act as a cationic inhibitor, which suggests that it may interact with anionic components in a system, potentially altering their behavior or reactivity .
Biochemical Pathways
Its role as a cationic inhibitor suggests that it may influence pathways involving anionic components .
Result of Action
It is known to act as a cationic inhibitor, suggesting that it may alter the behavior or reactivity of anionic components in a system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyltrimethylammonium bromide. For instance, it is known to decompose under acidic or high-temperature conditions . Therefore, the pH and temperature of the environment can significantly impact its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Ethyltrimethylammonium bromide is a cationic surfactant . It has been found to interact with proteins and lipids, particularly in the context of cell lysis and protein extraction . The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids .
Cellular Effects
In cellular systems, this compound has been shown to have significant effects. It is used as a detergent for cell lysis and protein extraction . It disrupts membranes and denatures proteins by breaking protein-protein interactions . This can have profound effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with biomolecules. As a cationic surfactant, it can bind to negatively charged molecules such as proteins and nucleic acids . This binding can disrupt the normal function of these molecules, leading to changes in enzyme activity, protein conformation, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it can be used to lyse cells and extract proteins for analysis . Over time, the compound may degrade or be metabolized, altering its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyltrimethylammonium bromide can be synthesized through the reaction of trimethylamine with ethyl bromide. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:
(CH3)3N+C2H5Br→(C2H5)(CH3)3N+Br−
The product is then purified by recrystallization from ethanol or another suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of ethyl bromide to a solution of trimethylamine. The reaction is carried out in a controlled environment to ensure high yield and purity. The final product is obtained through filtration and drying processes .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.
Conditions: These reactions typically occur in polar solvents such as water or alcohols at elevated temperatures.
Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with hydroxide ions would yield ethyltrimethylammonium hydroxide .
Scientific Research Applications
Ethyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents
Comparison with Similar Compounds
Tetramethylammonium Bromide: Similar in structure but with four methyl groups instead of three methyl groups and one ethyl group.
Tetraethylammonium Bromide: Contains four ethyl groups, making it bulkier and less soluble in water compared to ethyltrimethylammonium bromide.
Uniqueness: this compound’s unique combination of ethyl and methyl groups provides a balance between hydrophilicity and hydrophobicity, making it particularly effective as a phase-transfer catalyst. Its relatively small size compared to tetraethylammonium bromide allows for better solubility and reactivity in aqueous solutions.
Properties
IUPAC Name |
ethyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N.BrH/c1-5-6(2,3)4;/h5H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGVWVBUHUHEH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15302-88-2 (Parent) | |
Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883881 | |
Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-77-3 | |
Record name | Ethyltrimethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Ethyltrimethylammonium bromide in emulsion systems?
A1: this compound (ETAB) can be a key component in photoresponsive emulsions. Research has shown that when ETAB is combined with an anionic surfactant like sodium dodecyl sulfate (SDS), it can create stable oil-in-water emulsions []. This is due to the ability of ETAB, particularly its trans isomer, to lower the interfacial tension between the oil and water phases.
Q2: How does UV light affect emulsions containing this compound?
A2: UV light can trigger significant changes in emulsions containing ETAB. Upon UV exposure, the trans isomer of ETAB undergoes isomerization to its cis form []. This isomerization leads to an increase in interfacial tension between the oil and water phases, promoting the coalescence of oil droplets and ultimately causing demulsification. This photoinduced demulsification process has been successfully demonstrated in microreactor settings, significantly reducing the time required for separation [].
Q3: Can the destabilization of emulsions containing this compound be reversed?
A3: Yes, the destabilization caused by UV light on ETAB-containing emulsions can be reversed. Studies using a similar compound, 2-(4-(4-butylphenyl)diazenylphenoxy)this compound (C4AzoTAB), which also contains an this compound moiety, demonstrated that visible light irradiation can reverse the destabilization process and redisperse the emulsion []. This reversibility is attributed to the photoisomerization of C4AzoTAB between its trans and cis forms, highlighting the potential for creating dynamic and switchable emulsion systems.
Q4: Does the structure of the cationic surfactant influence its behavior in emulsions?
A4: Yes, the structure of the cationic surfactant plays a crucial role in its behavior in emulsions. Research comparing various cationic detergents, including n-tetradecyltrimethylammonium bromide (TTAB) and ETAB analogs, revealed that factors like the size and shape of the hydrophobic part of the molecule significantly influence micellar weight and critical micelle concentration []. These properties ultimately affect the ability of the surfactant to solubilize oils and stabilize emulsions. For instance, detergents with bulky, cyclic hydrophobic groups were found to have lower solubilizing power compared to their linear counterparts []. This underscores the importance of considering the structural features of surfactants when designing emulsion systems.
Q5: Are there any studies on the interaction of this compound with cyclodextrins?
A5: Yes, there has been research on the interaction between photosurfactants containing the this compound group and cyclodextrins []. While specific details weren't provided in the abstract, this interaction suggests potential applications in controlled release systems or for modifying the photoresponsive properties of ETAB-based systems.
Q6: How does the solubility of this compound in chloroform change in the presence of its higher homologs?
A6: Interestingly, the solubility of this compound in chloroform increases significantly when higher homologs with common co-ions are present []. This phenomenon is attributed to the cooperative formation of reversed micelles, highlighting the importance of intermolecular interactions in solution.
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